5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound (CAS: 371144-82-0) is a pyrazolo-benzoxazine derivative with the molecular formula C₃₁H₂₇BrN₂O₃ and a molecular weight of 555.5 g/mol . Its structure features:
- A 9-bromo substituent on the benzoxazine core.
- A 4-(benzyloxy)phenyl group at position 4.
- A 4-ethoxyphenyl group at position 2.
The benzyloxy and ethoxy groups contribute to its lipophilicity, while the bromine atom may enhance steric and electronic interactions in biological systems.
Properties
CAS No. |
371144-82-0 |
|---|---|
Molecular Formula |
C31H27BrN2O3 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
9-bromo-2-(4-ethoxyphenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C31H27BrN2O3/c1-2-35-25-13-8-22(9-14-25)28-19-29-27-18-24(32)12-17-30(27)37-31(34(29)33-28)23-10-15-26(16-11-23)36-20-21-6-4-3-5-7-21/h3-18,29,31H,2,19-20H2,1H3 |
InChI Key |
SGRIIXWGYOJEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of key intermediates and their subsequent cyclization. One common synthetic route involves the following steps:
Formation of Intermediate 1: The reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite (Na2S2O5) in dimethylformamide (DMF) to form an intermediate.
Substitution Reaction: The intermediate is then reacted with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate (NaHCO3) and potassium iodide (KI) in acetonitrile (CH3CN) at 60°C for 30 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a suitable base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance:
- A related study demonstrated that 1,4-benzoxazine systems exhibit significant anti-proliferative effects against various cancer cell lines through mechanisms such as inhibition of angiogenesis and modulation of hypoxia-induced gene expression .
- The compound may similarly inhibit tumor growth by targeting specific pathways involved in cancer progression.
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. Research indicates that benzoxazine derivatives can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. This suggests a potential application in developing new antibiotics .
Anti-inflammatory Effects
Benzoxazine derivatives are also being explored for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes such as COX-2. This application could be particularly beneficial in treating chronic inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several benzoxazine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The study found that specific derivatives inhibited bacterial growth significantly, indicating their potential use in developing new antimicrobial therapies .
Pharmaceutical Development
Given its diverse biological activities, 5-[4-(benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could serve as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
Future Research Directions
Further research is necessary to:
- Elucidate the precise mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety.
- Explore structure-activity relationships to optimize bioactivity.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Halogen Substitution Variations
Key Trend : Replacement of bromine with chlorine or other halogens alters molecular weight and electronic properties.
Alkoxy Chain Modifications
Key Trend : Varying alkoxy groups (ethoxy, methoxy, butoxy) influence lipophilicity and steric effects.
- Methoxy groups (e.g., in ) reduce steric hindrance compared to ethoxy, possibly improving solubility.
Aryl Group Substitutions
Key Trend : Electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups modulate electronic properties.
- Nitro groups: Increase polarity and may improve binding to charged residues in enzymes .
Structural Isomers and Core Modifications
Key Trend: Minor changes in heterocyclic core or substituent positions alter physicochemical profiles.
- Impact: Thiopyrano-thiazole derivatives (e.g., Les-1895) exhibit distinct electronic properties due to sulfur atoms, which may favor interactions with metal ions in biological targets .
Biological Activity
The compound 5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C31H22BrN2O5
- Molecular Weight : 568.42 g/mol
- SMILES Notation : COc1cccc(c1)N1C(c2c(oc3ccc(Br)cc3c2=O)C1=O)c1ccc(OCc2ccccc2)
This compound features a complex structure that includes a pyrazole ring fused with a benzoxazine moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-benzoxazines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations into the anticancer potential of pyrazole derivatives suggest that they can inhibit cell proliferation in various cancer cell lines. A study highlighted the efficacy of related compounds in inducing apoptosis in human cancer cells through the activation of caspase pathways . The specific mechanisms may involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Cholinesterase Inhibition
Another notable biological activity is the inhibition of cholinesterase enzymes. Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's . The IC50 values reported for related compounds indicate moderate to high potency, suggesting potential therapeutic applications.
Anti-inflammatory Effects
Compounds in this category have also been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This effect is particularly relevant in chronic inflammatory conditions and could lead to new treatments for diseases like rheumatoid arthritis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo-benzoxazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against E. coli and S. aureus, showcasing its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
In vitro tests on human breast cancer cell lines revealed that a structurally similar compound induced apoptosis at concentrations as low as 10 µM. This was associated with increased levels of reactive oxygen species (ROS) and activation of the mitochondrial pathway of apoptosis .
Study 3: Cholinesterase Inhibition
A comparative analysis showed that the compound exhibited an IC50 value of 46.42 µM against BChE, which is comparable to established inhibitors like physostigmine. This suggests its potential utility in cognitive enhancement therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
